![molecular formula C15H36N2O6P2S2 B14503861 Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) CAS No. 65064-31-5](/img/structure/B14503861.png)
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple phosphonate groups and sulfur-nitrogen linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) typically involves the reaction of propane-1,3-diylbis(azanediylsulfanediyl) with tetrapropan-2-yl phosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonate groups can be reduced to phosphines under specific conditions.
Substitution: The nitrogen atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines.
Applications De Recherche Scientifique
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) involves its interaction with molecular targets through its phosphonate and sulfur-nitrogen groups. These groups can form strong bonds with metal ions and other molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
- Tetraethyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
- Tetrabutyl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)
Uniqueness
Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate) is unique due to its specific alkyl groups and the resulting steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
65064-31-5 |
|---|---|
Formule moléculaire |
C15H36N2O6P2S2 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
N,N'-bis[di(propan-2-yloxy)phosphorylsulfanyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H36N2O6P2S2/c1-12(2)20-24(18,21-13(3)4)26-16-10-9-11-17-27-25(19,22-14(5)6)23-15(7)8/h12-17H,9-11H2,1-8H3 |
Clé InChI |
KLQWPQKAFWXWBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC(C)C)SNCCCNSP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


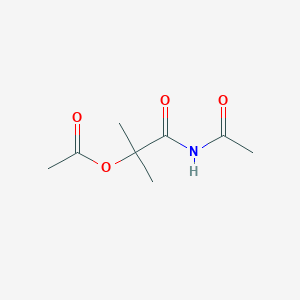
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)

![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)

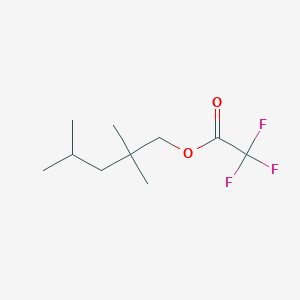
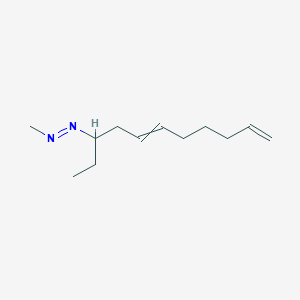
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

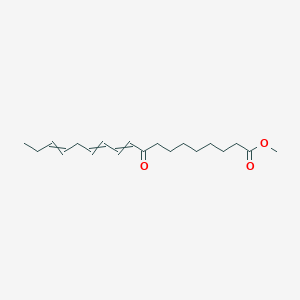
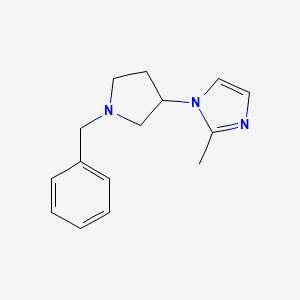
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
